Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-furanylmethyl)-
Description
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-furanylmethyl)- (CAS: 606098-40-2) is a substituted acetamide derivative featuring:
- A 2-benzoxazolylthio group at the acetamide backbone, contributing to electron-deficient aromatic interactions.
- A 2-furanylmethyl group, introducing heteroaromaticity and influencing solubility .
This compound is synthesized via nucleophilic substitution reactions on precursor acetamides, similar to methods described for fluorophenyl-substituted analogues .
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-(furan-2-ylmethyl)amino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C22H25N3O4S/c26-20(23-16-7-2-1-3-8-16)14-25(13-17-9-6-12-28-17)21(27)15-30-22-24-18-10-4-5-11-19(18)29-22/h4-6,9-12,16H,1-3,7-8,13-15H2,(H,23,26) |
InChI Key |
NYYNQMXBYQBDDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(CC2=CC=CO2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-furanylmethyl)- is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H24N3O3S
- Molar Mass : 441.52 g/mol
- CAS Number : 606098-50-4
Synthesis
The synthesis of the compound involves the reaction of 2-benzoxazole derivatives with cyclohexylamine and furan derivatives. The detailed synthetic pathway typically includes the formation of acetamide intermediates followed by coupling reactions to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetamide derivatives, particularly those containing the benzoxazole moiety. Research indicates that compounds with this structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies :
- Compounds derived from benzoxazole were screened using the agar well diffusion method.
- Notably, certain derivatives showed activity comparable to standard antibiotics like levofloxacin, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties.
| Compound | Bacterial Strain | MIC (μg/mL) | Comparison |
|---|---|---|---|
| 2b | E. coli | 12 | Better than levofloxacin |
| 2i | S. aureus | 10 | Comparable to levofloxacin |
Anticancer Activity
The anticancer potential of acetamide derivatives has also been investigated. The presence of specific functional groups in the structure is believed to enhance cytotoxicity against various cancer cell lines.
- Mechanisms :
- The anticancer activity may be attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Molecular docking studies suggest that these compounds can interact effectively with key enzymes involved in cancer progression.
Case Study 1: Antibacterial Efficacy
A study published in PMC explored a series of acetamide derivatives, including those similar to our target compound. The results demonstrated that specific compounds exhibited significant antibacterial effects against strains like E. coli and S. aureus, with some derivatives outperforming conventional antibiotics in certain assays .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of benzoxazole-containing compounds. The study concluded that these compounds could inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for further research into their therapeutic applications .
Comparison with Similar Compounds
Substituent Variations in the Acetamide Backbone
The target compound differs from related derivatives primarily in the N-alkyl/aryl substituents and thio-linked heterocycles . Key analogues include:
Note: Exact molecular weights for some compounds are inferred from structural analogues due to incomplete data in evidence.
Structural and Functional Implications
- Benzoxazolylthio vs.
- Cyclohexylamino vs. Aromatic Amino Groups: The cyclohexylamino moiety improves solubility in non-polar environments compared to rigid aromatic amines (e.g., fluorophenyl groups), as seen in and .
- Furanyl vs. Fluorophenyl Substituents : The 2-furanylmethyl group introduces oxygen-based hydrogen bonding capacity, contrasting with the fluorine-induced polarity in fluorophenyl analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
